Superior Potency Against AKT1-E17K Mutant Compared to ATP-Competitive Inhibitors
Vevorisertib trihydrochloride demonstrates potent binding to the AKT1-E17K mutant with a Kd of 8.6 nM . This is a key differentiation point from ATP-competitive AKT inhibitors like capivasertib and ipatasertib, which, while potent against wild-type AKT, are not characterized for their binding affinity to this specific oncogenic mutant in standard literature .
| Evidence Dimension | Binding affinity to AKT1-E17K mutant (Kd) |
|---|---|
| Target Compound Data | 8.6 nM |
| Comparator Or Baseline | Capivasertib, Ipatasertib (no direct Kd data for E17K mutant in standard references) |
| Quantified Difference | Data not available for comparators |
| Conditions | Biochemical binding assay |
Why This Matters
Procurement of a compound with documented activity against the AKT1-E17K mutant is essential for research focused on this specific oncogenic driver, avoiding the need for resource-intensive, de novo screening of alternative inhibitors.
